Methyl 2-(3-bromopyridin-2-yl)acetate

Catalog No.
S907974
CAS No.
192642-95-8
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-bromopyridin-2-yl)acetate

Researchers requiring precise regiocontrol for fused heterocycle synthesis face failures if using positional isomers or bulkier esters. Methyl 2-(3-bromopyridin-2-yl)acetate (CAS 192642-95-8) solves this with its orthogonal methyl ester and 3-bromo handles, enabling efficient tandem Knoevenagel/Heck cyclization to naphthyridine cores. Key advantages:

  • Direct aminolysis without coupling agents, reducing PMI in acetamide library synthesis.
  • Guaranteed regiochemistry for [3,2-a] ring fusion inaccessible via 5-bromo analog.
  • Favorable condensation kinetics vs. ethyl ester, accelerating time-sensitive cascade reactions.

Supplied with full analytical documentation; stable stock for immediate global delivery.

CAS Number

192642-95-8

Product Name

Methyl 2-(3-bromopyridin-2-yl)acetate

IUPAC Name

methyl 2-(3-bromopyridin-2-yl)acetate

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5H2,1H3

InChI Key

KCXIUMHZGOAWOW-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C=CC=N1)Br

Canonical SMILES

COC(=O)CC1=C(C=CC=N1)Br

Synonyms

Methyl 2-(3-bromopyridin-2-yl)acetate, Methyl (3-bromopyridin-2-yl)acetate, 3-Bromo-2-pyridineacetic acid methyl ester, (3-Bromopyridin-2-yl)acetic acid methyl ester

Purity

≥97%

Package Size

1 g, 5 g

Methyl 2-(3-bromopyridin-2-yl)acetate (CAS 192642-95-8) is a highly versatile, bifunctional pyridine building block widely procured for the synthesis of complex fused heterocycles, including 1,5-naphthyridines and pyrido-fused carbazoles. Structurally, it features a reactive methylene group activated by a methyl ester at the 2-position, paired with a bromine atom at the 3-position. This specific arrangement primes the molecule for tandem reaction sequences: the ester/methylene moiety readily undergoes Knoevenagel condensations, alkylations, or amidations, while the adjacent bromine serves as an ideal handle for palladium-catalyzed cross-coupling or intramolecular Heck cyclizations [1]. Its procurement is heavily driven by its role as a foundational precursor in pharmaceutical discovery and advanced materials development where precise regiocontrol is required.

Research Fit

High-purity heterocyclic building block for metal-catalyzed couplings
Methyl ester handle enables direct Suzuki-Miyaura reactivity without protection
Cost-effective procurement supports library synthesis and scale-up workflows

Attempting to substitute Methyl 2-(3-bromopyridin-2-yl)acetate with related analogs fundamentally disrupts established synthetic pathways. Replacing it with the ethyl ester variant (Ethyl 2-(3-bromopyridin-2-yl)acetate) introduces increased steric bulk, which quantitatively slows down enolate-driven condensations and can lower overall throughput in time-sensitive cascade reactions [1]. Furthermore, substituting with positional isomers, such as the 5-bromo analog, completely alters the spatial geometry required for intramolecular cyclization, rendering the formation of[3,2-a] fused ring systems impossible [2]. Finally, utilizing the free acid form requires additional, wasteful activation steps, increasing the Process Mass Intensity (PMI) and complicating large-scale manufacturing workflows[3]. Therefore, exact specification of this methyl ester is critical for process reproducibility.

Substitution Risk

Ethyl ester analog (CAS 197376-41-3)
May exhibit lower standard commercial purity and higher unit cost, altering procurement value and introducing extra purification steps.
Carboxylic acid analog (CAS 192642-86-7)
Requires esterification or protective group strategies before cross-coupling, which can add synthetic steps and reduce overall throughput.
Other 3-bromopyridine esters or acids
Differences in lipophilicity and ester reactivity may shift reaction profiles, and inconsistent purity grades can introduce reproducibility challenges.

Superior Condensation Kinetics in Cascade Cyclizations

In the synthesis of pyrido[3,2-a]carbazole and naphthyridine scaffolds, the choice of ester significantly impacts the initial Knoevenagel condensation step. Methyl 2-(3-bromopyridin-2-yl)acetate provides a less sterically hindered carbonyl compared to its ethyl analog, facilitating faster enolate formation and nucleophilic attack. Benchmarking in standardized base-catalyzed condensations shows that the methyl ester achieves >85% conversion within 4 hours, whereas the ethyl ester requires extended heating to reach comparable yields, reducing overall throughput in multi-step cascade processes[1].

Evidence DimensionCondensation conversion rate at 4 hours
Target Compound Data>85% conversion
Comparator Or BaselineEthyl 2-(3-bromopyridin-2-yl)acetate (approx. 65-70% conversion at 4h)
Quantified Difference15-20% higher yield in identical timeframes
ConditionsBase-catalyzed Knoevenagel condensation with aryl aldehydes at 80°C

Selecting the methyl ester reduces reaction times and energy consumption in the first step of complex heterocyclic cascade syntheses.

Purity benchmark
Data to verify
Target: ≥98% (HPLC) standard purity
Comparator: ethyl ester ~95% typical
Consistent coupling-ready purity may reduce side reactions
Commercial vendor specs; lot-specific verification recommended

Absolute Regiocontrol for [3,2-a] and 1,5-Naphthyridine Scaffolds

Procurement of the precise 3-bromo positional isomer is non-negotiable for synthesizing specific fused architectures. When attempting intramolecular Pd-catalyzed Heck-type cyclizations to form pyrido[3,2-a]carbazoles or 1,5-naphthyridines, Methyl 2-(3-bromopyridin-2-yl)acetate successfully places the halogen in the required proximity to the newly formed alkene. Substituting with the cheaper or more available 5-bromo isomer (Methyl 2-(5-bromopyridin-2-yl)acetate) results in a 0% yield of the target fused system, as the geometry strictly prohibits the required 6-endo-trig or 5-exo-trig cyclization pathways [1].

Evidence DimensionYield of pyrido[3,2-a] fused scaffold
Target Compound Data72-83% isolated yield
Comparator Or BaselineMethyl 2-(5-bromopyridin-2-yl)acetate (0% yield of target scaffold)
Quantified DifferenceComplete binary divergence in reaction pathway (100% vs 0% target formation)
ConditionsIntramolecular Pd-catalyzed Heck reaction

Buyers must strictly specify the 3-bromo isomer, as positional analogs are completely unviable for synthesizing adjacent fused ring systems.

Cost efficiency
Data to verify
Reported unit price ~€124/g (methyl ester) vs ~$220/g (ethyl ester, 95% purity)
May support budget-efficient procurement for discovery campaigns
Based on catalog pricing; subject to supplier and scale changes

Process Efficiency vs. Free Acid Alternatives

For industrial scale-up, utilizing Methyl 2-(3-bromopyridin-2-yl)acetate directly avoids the need for carboxylic acid activation. When using the baseline 2-(3-bromopyridin-2-yl)acetic acid, manufacturers must employ stoichiometric coupling agents (e.g., HATU, EDC) or convert the acid to an acyl chloride using thionyl chloride. The methyl ester can undergo direct amidation or transesterification, eliminating 1-2 synthetic steps and reducing the Process Mass Intensity (PMI) by avoiding high-molecular-weight coupling reagents and their associated waste streams[1].

Evidence DimensionSynthetic steps and reagent mass required for amidation
Target Compound Data1 step (direct aminolysis/amidation), 0 equivalents of coupling agent
Comparator Or Baseline2-(3-Bromopyridin-2-yl)acetic acid (2 steps or 1-1.5 equivalents of coupling agent)
Quantified DifferenceReduction of Process Mass Intensity (PMI) by approx. 30-40% for the transformation
ConditionsLarge-scale amidation or transesterification workflows

Direct use of the methyl ester lowers raw material costs and waste disposal burdens in pharmaceutical intermediate manufacturing.

Lipophilicity
Class-level
XLogP3-AA 1.4 (methyl ester)
Carboxylic acid ~0.9 inferred
Higher LogP may improve organic-phase solubility in coupling media
Computed property; experimental verification advised for specific solvent systems
Coupling readiness
Data to verify
Direct substrate for Suzuki-Miyaura; saves 1–2 synthetic steps vs acid analog
May streamline route design and reduce process mass intensity
Based on class-level inference for 3-bromopyridines; validate under target conditions

Synthesis of Pyrido[3,2-a]carbazole Antitumor Agents

Utilizing the compound's dual reactivity for Knoevenagel condensation followed by intramolecular Heck cyclization to build the core scaffold of cytostatic drugs, directly benefiting from the methyl ester's favorable condensation kinetics[1].

Development of 1,5-Naphthyridine Derivatives

Acting as a primary building block where the 2-acetate and 3-bromo groups are cyclized with appropriate nitrogen-containing partners to form naphthyridine cores used in kinase inhibitors, a process dependent on the strict regiochemistry of the 3-bromo position [2].

Streamlined Amidation Workflows in Library Synthesis

Leveraging the methyl ester for direct, coupling-agent-free aminolysis to generate diverse libraries of 2-(3-bromopyridin-2-yl)acetamides for high-throughput screening, significantly reducing Process Mass Intensity compared to free-acid routes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Consistent high-purity methyl ester building block
Lot-specific HPLC purity and coupling yield benchmarking
Agrochemical intermediate scale-up
Cost-effective procurement at multi-gram quantities
Supplier purity consistency and storage stability under ambient conditions
Cross-coupling methodology development
Direct reactivity without pre-functionalization
Reaction scope with diverse boronic acids and catalyst systems

XLogP3

1.4

Wikipedia

Methyl (3-bromopyridin-2-yl)acetate

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